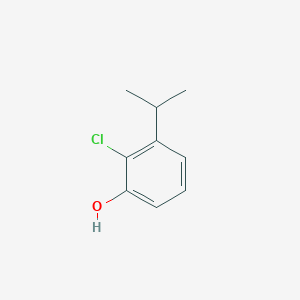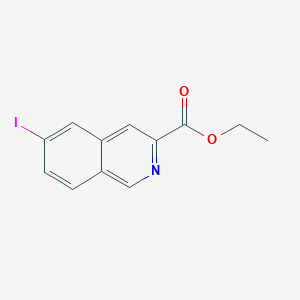
Ethyl 6-iodoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-iodoisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 6th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method includes the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6th position. This is followed by the esterification of the carboxylic acid group at the 3rd position using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 6-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to synthesize bioactive molecules that interact with specific biological targets.
Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. Isoquinoline derivatives have shown promise in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Mécanisme D'action
The mechanism of action of ethyl 6-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloroisoquinoline-3-carboxylate: Contains a chlorine atom instead of iodine.
Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of iodine.
Uniqueness
Ethyl 6-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher atomic weight of iodine compared to other halogens like bromine, chlorine, and fluorine result in different chemical behavior and interactions. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C12H10INO2 |
|---|---|
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
ethyl 6-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
Clé InChI |
CZCMJVSPBHQDEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


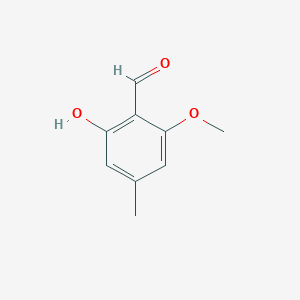

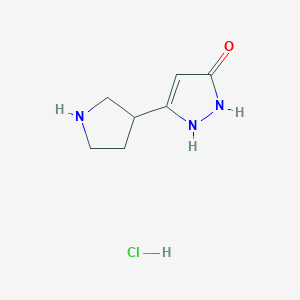
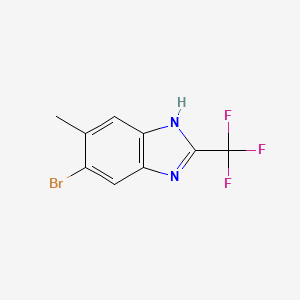

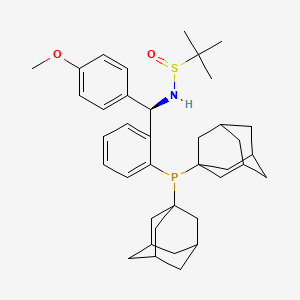
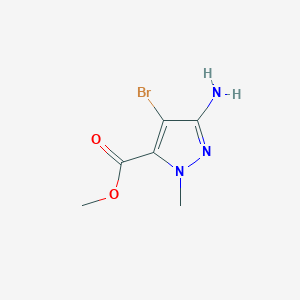
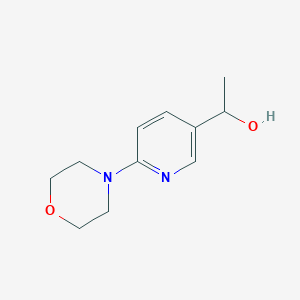
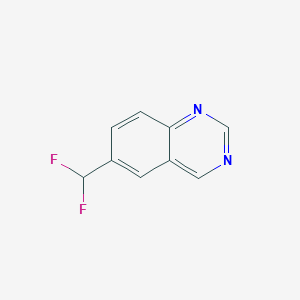
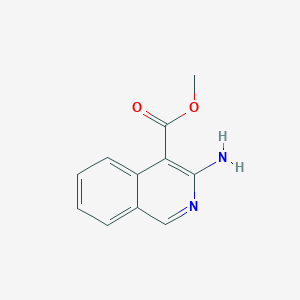
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)
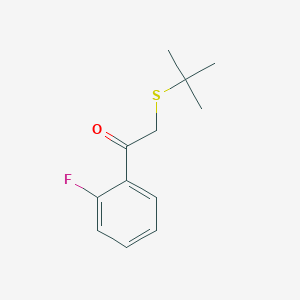
![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
